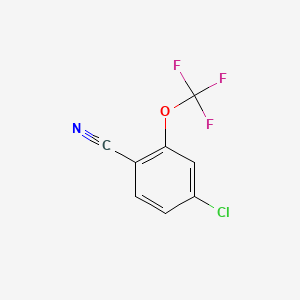

4-Chloro-2-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFYDORSLPFPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cyanation of Aryl Trifluoromethanesulfonates

One of the most established and documented methods for synthesizing 4-chloro-2-(trifluoromethoxy)benzonitrile involves the palladium-catalyzed cyanation of 2-chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulfonate.

- Starting Material: 2-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulfonate

- Cyanide Source: Zinc cyanide (Zn(CN)₂)

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: 120 °C

- Time: 2 hours

- Atmosphere: Inert (nitrogen)

Procedure Summary:

The trifluoromethanesulfonate is dissolved in DMF, followed by the addition of zinc cyanide and Pd(PPh₃)₄. The mixture is degassed with nitrogen for 10 minutes to remove oxygen and heated to 120 °C for 2 hours. After cooling, the reaction mixture is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated. Purification by flash column chromatography using 0–5% ethyl acetate/hexanes yields the target compound.

Yield: Approximately 34% isolated yield under these conditions.

Characterization:

^1H NMR (500 MHz, DMSO-d₆) shows aromatic proton signals consistent with the expected substitution pattern.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.3 mmol) |

| Cyanide Source | Zinc cyanide (5.8 mmol) |

| Solvent | DMF (4.0 mL) |

| Temperature | 120 °C |

| Reaction Time | 2 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 34% isolated |

This method is well-documented for its selectivity and moderate yield but requires careful control of reaction atmosphere and temperature to avoid catalyst deactivation and side reactions.

Comparative Data Table of Preparation Methods

Research Insights and Practical Considerations

- Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is effective but can be costly and sensitive to air; palladium acetate with bidentate phosphine ligands offers a robust alternative for scale-up.

- Cyanide Source: Zinc cyanide is effective but toxic; potassium ferrocyanide is less toxic and more stable, though its use requires higher temperatures and optimized ligands.

- Solvent Choice: Polar aprotic solvents enhance solubility of metal complexes and cyanide salts, improving reaction kinetics.

- Reaction Atmosphere: Strict inert atmosphere is critical to prevent catalyst oxidation and deactivation.

- Yield Optimization: Reaction temperature and catalyst/ligand ratios are key parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pesticide Development

One of the primary applications of 4-Chloro-2-(trifluoromethoxy)benzonitrile is in the development of pesticides. It serves as an important intermediate in synthesizing agrochemicals that target specific pests while minimizing environmental impact. The trifluoromethoxy group enhances the compound's efficacy and selectivity against certain pests, making it valuable in agricultural practices .

Pharmaceutical Research

In the pharmaceutical industry, this compound is utilized for synthesizing various biologically active compounds. Its derivatives are being investigated for potential therapeutic effects, contributing to drug discovery and development efforts. For instance, the incorporation of the trifluoromethoxy group in drug candidates has been linked to improved pharmacokinetic properties and enhanced biological activity .

Material Science

This compound is also employed in material science for producing specialty polymers and coatings. The unique chemical properties imparted by the trifluoromethoxy group contribute to the durability and chemical resistance of these materials, which are essential for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material. It aids researchers in calibrating instruments and validating results during complex chemical analyses. Its well-defined structure allows for accurate measurements and comparisons in various analytical methods .

Organic Synthesis

As a reagent in organic synthesis, this compound facilitates the formation of complex molecular structures necessary for various chemical research projects. Its versatility allows chemists to explore new synthetic pathways and develop innovative compounds with potential applications across multiple fields .

Case Study 1: Synthesis of Antiviral Compounds

Research has demonstrated that derivatives of this compound exhibit antiviral activity. A study synthesized several analogs to evaluate their efficacy against viral infections, revealing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Agrochemical Efficacy

A series of experiments focused on the agrochemical applications of this compound highlighted its effectiveness as a pesticide intermediate. Field trials showed that formulations incorporating this compound significantly reduced pest populations while maintaining safety profiles for non-target organisms .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pesticide Development | Intermediate in agrochemical synthesis | Targeted pest control, reduced environmental impact |

| Pharmaceutical Research | Synthesis of biologically active compounds | Enhanced efficacy and selectivity |

| Material Science | Production of specialty polymers and coatings | Improved durability and chemical resistance |

| Analytical Chemistry | Standard reference material for calibration and validation | Accurate measurements |

| Organic Synthesis | Reagent for forming complex molecular structures | Versatile applications |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzonitrile depends on its specific application and the molecular targets involvedFor example, the nitrile group can form interactions with enzymes or receptors, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Trifluoromethoxy vs. Trifluoromethyl

- Trifluoromethoxy (CF₃O) : Stronger electron-withdrawing effect compared to CF₃ due to the oxygen atom, making this compound more reactive in nucleophilic aromatic substitution (NAS) reactions . This group is also resistant to metabolic degradation, enhancing its utility in drug design.

- Trifluoromethyl (CF₃) : Less electron-withdrawing than CF₃O but provides higher lipophilicity. For example, 2-Chloro-4-(trifluoromethyl)benzonitrile is a key intermediate in herbicides due to its stability and bioavailability .

Positional Isomerism

- This compound vs.

Photocatalytic Fragmentation

4-(Trifluoromethoxy)benzonitrile (a structural analogue without the chloro group) undergoes single-electron reduction to release fluorophosgene, a reactive intermediate for synthesizing carbonates and carbamates . The chloro substituent in this compound may alter this pathway by stabilizing the intermediate or modifying reduction potentials.

Pharmaceutical Intermediates

Compounds like 4-Methoxy-2-(trifluoromethyl)benzonitrile are used in kinase inhibitor development , while this compound has been incorporated into advanced intermediates for organogermanium complexes, as seen in NMR studies of related structures .

Biological Activity

4-Chloro-2-(trifluoromethoxy)benzonitrile (CAS No. 1261878-30-1) is an organic compound characterized by a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of this compound is C8H3ClF3NO, with a molecular weight of approximately 223.56 g/mol. Its structure includes:

- Chloro Group : Enhances reactivity and potential interactions with biological targets.

- Trifluoromethoxy Group : Increases lipophilicity and metabolic stability.

- Nitrile Group : Can participate in hydrogen bonding and other interactions with enzymes.

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets. The nitrile group may form interactions with enzymes or receptors, while the trifluoromethoxy group enhances the compound's overall pharmacological profile by increasing its lipophilicity, thereby improving absorption and distribution in biological systems.

Biological Activity Studies

Research has indicated that derivatives of this compound exhibit various biological activities, including:

- Anticancer Activity : Some studies have evaluated the cytotoxic effects of similar compounds against cancer cell lines, indicating potential for use in cancer therapy.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes like cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation respectively.

Case Study: Enzyme Inhibition

A study on related compounds demonstrated that derivatives exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one derivative showed an IC50 value of 10.4 μM against AChE, indicating promising potential for treating conditions like Alzheimer's disease.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Derivative A | AChE | 10.4 |

| Derivative B | BChE | 7.7 |

| Derivative C | COX-2 | Moderate |

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds similar to this compound. The presence of electron-withdrawing groups like trifluoromethoxy significantly enhances biological activity by improving binding affinity to target proteins.

Summary of Findings

- Inhibition of Cholinesterases : Compounds with similar structures have shown varying degrees of inhibition against AChE and BChE, which are crucial for cognitive function.

- Anti-inflammatory Properties : Some derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.